2-acetamido-N-phenylbenzamide

RXFP1 agonism cAMP assay antifibrotic drug discovery

2-Acetamido-N-phenylbenzamide (CAS 54364-31-7, 2-(acetylamino)-N-phenylbenzamide) is a benzamide derivative that serves as the minimal pharmacophoric scaffold for the first non-peptide small-molecule agonists of the human relaxin/insulin-like family peptide receptor 1 (RXFP1). This chemotype was identified from a quantitative high-throughput screen of over 350,000 compounds against human RXFP1-transfected HEK293 cells, yielding two initial hit compounds (1 and with modest but tractable agonist activity as measured by cAMP accumulation.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B5685366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-phenylbenzamide
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H14N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19)
InChIKeyNEHCFGBSQGPKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-N-phenylbenzamide: Core Pharmacophore of First-in-Class RXFP1 Small-Molecule Agonists for Antifibrotic Research


2-Acetamido-N-phenylbenzamide (CAS 54364-31-7, 2-(acetylamino)-N-phenylbenzamide) is a benzamide derivative that serves as the minimal pharmacophoric scaffold for the first non-peptide small-molecule agonists of the human relaxin/insulin-like family peptide receptor 1 (RXFP1) [1]. This chemotype was identified from a quantitative high-throughput screen of over 350,000 compounds against human RXFP1-transfected HEK293 cells, yielding two initial hit compounds (1 and 3) with modest but tractable agonist activity as measured by cAMP accumulation [1]. Extensive structure-activity relationship (SAR) optimization of this scaffold produced ML-290 (compound 65), a potent, selective, and orally bioavailable allosteric RXFP1 agonist that activates antifibrotic gene expression programs with efficacy comparable to the natural peptide hormone relaxin [1][2]. The 2-acetamido-N-phenylbenzamide core is characterized by an ortho-acetamido substitution on the central benzamide ring—a structural feature shown to be critical for RXFP1 agonism, as the 1,3-benzamide regioisomer is completely inactive [1].

Why 2-Acetamido-N-phenylbenzamide Cannot Be Substituted by Generic N-Phenylbenzamide or Positional Isomer Analogs


Within the N-phenylbenzamide chemotype, substitution pattern, regioisomerism, and peripheral functionalization dictate both the biological target engaged and the potency of engagement. The 2-acetamido substitution pattern is essential for RXFP1 agonism: the 1,3-benzamide linked analog (compound 61) was completely inactive in the cAMP assay, and N-methylation of either amide (compounds 54, 55) abolished or severely attenuated activity [1]. Critically, moving the acetamido group from the 2-position to the 4-position produces 4-acetamido-N-(2-aminophenyl)benzamide (CI-994/Tacedinaline), which is not an RXFP1 agonist but a histone deacetylase (HDAC) inhibitor with an entirely distinct pharmacology [2]. Even within the active 2-acetamido series, seemingly conservative changes—such as replacing the 3-trifluoromethylsulfonyl eastern pharmacophore with 3-trifluoromethyl—result in a ~5-fold loss in potency (EC50 0.094 μM vs. 0.471 μM for matched pairs) [1]. These steep SAR gradients demonstrate that generic N-phenylbenzamide analogs cannot serve as functional replacements.

2-Acetamido-N-phenylbenzamide: Quantitative Comparator Evidence for Scientific Selection in RXFP1-Targeted Drug Discovery


RXFP1 Agonist Potency: ML-290 Achieves a 20-Fold Improvement Over the Initial Hit Compound 3

The initial 2-acetamido-N-phenylbenzamide hit compound 3 (cyclohexyl western region, 3-trifluoromethylphenyl eastern region) exhibited an EC50 of 1.88 μM with 92% maximum response in the human RXFP1-transfected HEK293 cAMP assay [1]. Systematic SAR optimization—incorporating a 2-isopropoxyphenyl western hemisphere and 3-trifluoromethylsulfonyl eastern hemisphere—yielded compound 65 (ML-290) with an EC50 of 0.094 μM (94 nM) and 98% maximum response in the identical assay system [1]. This represents a 20-fold improvement in potency while maintaining full agonist efficacy. The unsubstituted phenyl analog (compound 5) was minimally active with EC50 >94 μM, underscoring that the parent 2-acetamido-N-phenylbenzamide scaffold alone is insufficient for meaningful RXFP1 activation without appropriate peripheral substitution [1].

RXFP1 agonism cAMP assay antifibrotic drug discovery GPCR pharmacology

Metabolic Stability: The Cyclohexyl Series (Compound 3) Demonstrates 35-Fold Superior Microsomal Stability Versus the Furan-Containing Analog (Compound 1)

In a direct comparison of the two initial 2-acetamido-N-phenylbenzamide hits from the qHTS campaign, compound 3 (cyclohexyl amide western region) demonstrated 70% parent compound remaining after 60 minutes incubation in mouse liver microsomes, whereas compound 1 (furan-containing analog) retained only 2% parent compound under identical conditions [1]. This 35-fold difference in metabolic stability was decisive for the selection of compound 3 as the lead series for further optimization [1]. The furan moiety in compound 1 was identified as a metabolic liability consistent with known furan-related toxification pathways in mammalian systems [1].

metabolic stability mouse liver microsomes lead optimization ADME

RXFP1 Selectivity: ML-290 Exhibits >15-Fold Selectivity Over the Closely Related RXFP2 Receptor

ML-290, the optimized 2-acetamido-N-phenylbenzamide derivative, displays pronounced selectivity for RXFP1 over the closely related RXFP2 receptor. In comparative cAMP functional assays, ML-290 activates human RXFP1 with an EC50 of 0.094 μM, while its EC50 at RXFP2 is 1.5 μM, yielding a selectivity ratio of approximately 16-fold [1]. An alternative commercial source reports >15-fold selectivity (RXFP2 IC50 >15 μM) . This selectivity is mechanistically grounded in the allosteric mode of action: ML-290 binds to the extracellular loop 3 (ECL3) region of RXFP1 without competing against orthosteric relaxin binding at ECL2 [1]. In contrast, the natural peptide agonist relaxin-2 activates both RXFP1 and RXFP2 with comparable potency, lacking this pharmacological discrimination [2].

receptor selectivity RXFP2 off-target profiling GPCR selectivity

Positional Isomer Pharmacological Divergence: 2-Acetamido Substitution Confers RXFP1 Agonism, While 4-Acetamido Substitution Produces HDAC Inhibition

The position of the acetamido group on the central benzamide ring fundamentally determines the biological target. The 2-acetamido-N-phenylbenzamide scaffold (ortho-acetamido substitution) is the core pharmacophore for RXFP1 agonism, with the ortho relationship between the two amide groups being essential for activity—the 1,3-benzamide regioisomer (compound 61 in Xiao et al.) is completely inactive in the RXFP1 cAMP assay [1]. In striking contrast, the 4-acetamido positional isomer, 4-acetamido-N-(2-aminophenyl)benzamide (CI-994/Tacedinaline, CAS 112522-64-2), is a well-characterized histone deacetylase (HDAC) inhibitor with IC50 values of 0.9 μM, 0.9 μM, and 1.2 μM against HDAC1, HDAC2, and HDAC3, respectively . CI-994 does not activate RXFP1 [1]. This positional isomerism produces a complete target class switch from a GPCR agonist to an epigenetic enzyme inhibitor.

positional isomerism target switch HDAC inhibition chemotype selectivity

Physicochemical Developability: ML-290 Shows Markedly Improved Solubility and Microsomal Stability Relative to Initial Hit Compounds

The initial 2-acetamido-N-phenylbenzamide hits exhibited poor aqueous solubility that limited their utility: compound 1 showed kinetic solubility of 1.6 μg/mL (3.7 μM) and compound 3 showed 0.9 μg/mL (2.2 μM) in PBS [1]. SAR optimization to ML-290 (compound 65) improved PBS solubility to 7.0 μM, a ~3.2-fold increase over compound 3 [1]. More dramatically, ML-290 demonstrated substantially improved microsomal stability: rat liver microsome (RLM) t1/2 >30 min and mouse liver microsome (MLM) t1/2 = 122 min, compared to the initial hit compound 1 which showed only 2% parent remaining after 60 min in MLM [1]. Additionally, ML-290 exhibited an ATP toxicity EC50 of 18.8 μM in the ATPLite cytotoxicity assay, indicating a reasonable cytotoxicity window relative to its 0.094 μM potency [1].

aqueous solubility microsomal stability developability lead optimization

In Vivo Pharmacokinetics: ML-290 Demonstrates Oral Bioavailability and High Tissue Distribution Unattainable with the Natural Peptide Ligand

ML-290, the optimized 2-acetamido-N-phenylbenzamide derivative, achieved pharmacokinetic parameters in male C57/BL6 mice that are unattainable with the natural peptide agonist relaxin-2 (which requires continuous intravenous infusion). Following intravenous administration at 3 mg/kg, ML-290 exhibited a plasma half-life (t1/2) of 6.6 hours, a high volume of distribution (Vdss) of 24.5 L/kg indicating extensive tissue penetration, and total clearance of 67.2 mL/min/kg [1]. Following oral administration at 30 mg/kg, ML-290 showed oral bioavailability (F) of 14%, with sustained plasma concentrations and heart tissue exposure [1]. In contrast, the initial hit compound 1 lacked the metabolic stability required for in vivo evaluation [1]. In a humanized RXFP1 mouse model of carbon tetrachloride-induced liver fibrosis, ML-290 significantly reduced collagen content, α-smooth muscle actin expression, and cell proliferation around portal ducts, confirming in vivo target engagement and antifibrotic efficacy [2].

pharmacokinetics oral bioavailability tissue distribution in vivo pharmacology

2-Acetamido-N-phenylbenzamide Derivatives: Evidence-Based Application Scenarios for Research Procurement and Industrial Use


Antifibrotic Drug Discovery: RXFP1 Agonist Screening and Lead Optimization

The 2-acetamido-N-phenylbenzamide scaffold, as exemplified by ML-290 (EC50 = 0.094 μM, 98% efficacy in RXFP1 cAMP assay), serves as the gold-standard small-molecule positive control for RXFP1-mediated antifibrotic drug discovery programs [1]. In primary human hepatic stellate cells (HSCs)—the key fibrogenic cell type in liver—treatment with 5 μM ML-290 induced a relaxin-like antifibrotic gene expression signature including downregulation of ACTA2, TGFB1, CTGF, and collagens, with concomitant upregulation of MMP1 and PPARG at 24 and 72 hours [1]. This transcriptional fingerprint has been independently replicated in the LX-2 HSC cell line [1]. For screening campaigns, the steep SAR around the 2-acetamido-N-phenylbenzamide core (ortho-substitution required; N-methylation abolishes activity; 3-SO2CF3 superior to 3-CF3 eastern pharmacophore) provides a well-defined chemical starting point for library design, with quantitative benchmarks established for potency, selectivity (>15-fold over RXFP2), microsomal stability (MLM t1/2 = 122 min), and cytotoxicity window (~200-fold) [1].

In Vivo Pharmacology of Fibrotic Diseases: Oral RXFP1 Agonist Tool Compound

ML-290 is uniquely positioned as the only orally bioavailable RXFP1 agonist for in vivo fibrosis models. Its mouse PK profile (t1/2 = 6.6 hr IV, F = 14% PO, Vdss = 24.5 L/kg indicating extensive tissue distribution including heart) [1] enables chronic oral dosing regimens that are impractical with the peptide agonist serelaxin (requiring continuous IV infusion). In the humanized RXFP1 mouse model of CCl4-induced liver fibrosis, ML-290 demonstrated significant reductions in collagen content, α-SMA expression, and portal duct cell proliferation [2]. Additional studies have reported ML-290 efficacy in experimental pulmonary hypertension models [3] and unilateral ureteral obstruction-induced kidney fibrosis [4], establishing broad in vivo validation across organ systems. Researchers should note that ML-290 is human RXFP1-selective and does not activate rodent RXFP1; thus, humanized RXFP1 mouse models are required for preclinical efficacy studies [1][2].

Chemical Biology Probe for Dissecting RXFP1 vs. RXFP2 Signaling Pathways

The allosteric mechanism and >15-fold RXFP1 selectivity of ML-290 (RXFP1 EC50 = 0.094 μM vs. RXFP2 EC50 = 1.5 μM) [1] make this 2-acetamido-N-phenylbenzamide derivative an essential chemical biology probe for discriminating RXFP1-mediated signaling from RXFP2-mediated effects. Unlike the natural ligand relaxin-2, which activates both receptors with comparable potency, ML-290 enables researchers to selectively interrogate RXFP1-dependent cAMP signaling, VEGF induction (2.8-fold at 250 nM), and antifibrotic gene expression without confounding RXFP2 activation [1][2]. For experiments requiring negative controls, the unsubstituted phenyl analog compound 5 (EC50 = 94.0 μM, 57% max response) or the 1,3-benzamide regioisomer (compound 61, inactive) can serve as structurally matched inactive comparators from the same chemotype [1].

Cancer Multi-Drug Resistance Modulation: P-Glycoprotein and CYP3A4 Dual Targeting

Beyond RXFP1 agonism, the acetamido-phenylbenzamide chemotype has been disclosed in patent literature (US20220106301A1, EP 4225745 A1) as possessing P-glycoprotein (P-gp) modulation activity and cytochrome P450 (CYP3A4/CYP3A5) inhibition, with utility in overcoming cancer multi-drug resistance (MDR) [1]. These compounds are claimed to increase intracellular accumulation of anticancer agents (vinca alkaloids, anthracyclines, paclitaxel, docetaxel) in P-gp-overexpressing tumor cells and improve oral bioavailability of co-administered P-gp/CYP3A4 substrate drugs by dual targeting of intestinal efflux and first-pass metabolism [1]. BindingDB data for related acetamido-phenylbenzamide compounds report CYP3A4 time-dependent inhibition with IC50 values in the 90 nM range [2] and P-gp modulation with IC50 of 1.4 μM in calcein AM accumulation assays using adriamycin-resistant A2780/ADR cells [3]. This distinct pharmacological application expands the utility of the acetamido-phenylbenzamide scaffold beyond the RXFP1 agonist space.

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